molecular formula C16H15ClFN5O2S B2969584 N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1040652-68-3

N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2969584
CAS No.: 1040652-68-3
M. Wt: 395.84
InChI Key: YRMIGDZVILYQQK-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazin core substituted with a 3-oxo group and a propan-2-ylsulfanyl moiety at position 4. The acetamide side chain is linked to a 2-chloro-4-fluorophenyl group, which likely influences its electronic and steric properties.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN5O2S/c1-9(2)26-15-6-5-13-20-22(16(25)23(13)21-15)8-14(24)19-12-4-3-10(18)7-11(12)17/h3-7,9H,8H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMIGDZVILYQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN2C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)F)Cl)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetamide group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the triazolopyridazine core can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazolopyridazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating receptor activity: Interacting with receptors on the cell surface and altering signal transduction pathways.

    Disrupting protein-protein interactions: Interfering with the interactions between proteins that are essential for cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound’s closest analogs share the triazolo-pyridazin scaffold but differ in substituents. Below is a comparative analysis based on structural and inferred physicochemical properties:

Table 1: Structural Comparison of Triazolo-Pyridazin Derivatives
Compound Name / CAS No. Core Structure Substituents (Position) Molecular Formula Molecular Weight
Target Compound Triazolo[4,3-b]pyridazin 6: propan-2-ylsulfanyl; N-linked: 2-Cl-4-FPh C₁₇H₁₄ClFN₄O₂S Not provided
852373-17-2 Triazolo[4,3-b]pyridazin 6: thio; 3: 4-ClPh; N-linked: 2-FPh C₁₉H₁₃ClFN₅OS 413.9
618077-46-6 Pyridine derivative 6: 4-FPh; 2: S-linked to acetamide C₂₀H₁₃F₄N₅OS Not provided
Flumetsulam (from ) Triazolo[1,5-a]pyrimidine Sulfonamide-linked: 2,6-diFPh C₁₂H₉F₂N₅O₂S 325.29

Substituent Effects on Properties

In CAS 852373-17-2, the 4-chlorophenyl and 2-fluorophenyl groups create a distinct electronic profile, possibly altering solubility or metabolic stability .

Thioether vs. Sulfonamide Linkages :

  • The propan-2-ylsulfanyl group in the target compound may increase lipophilicity compared to sulfonamide-based analogs like flumetsulam, affecting membrane permeability .

NMR Profile Differences :

  • highlights that substituent changes in triazolo derivatives (e.g., regions A and B in NMR spectra) correlate with altered chemical environments. For the target compound, the propan-2-ylsulfanyl group could induce unique shifts in regions analogous to those observed in related structures .

Bioactivity Implications

  • Pesticidal Activity : Flumetsulam’s triazolo-pyrimidine scaffold is used as a herbicide, implying that the target compound’s triazolo-pyridazin core may share similar mechanisms .
  • Kinase Inhibition: Pyridazinone derivatives are known kinase inhibitors; the 3-oxo group in the target compound may facilitate hydrogen bonding in enzymatic active sites .

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound has the following chemical structure:

  • Molecular Formula : C22H19ClFN5O3
  • IUPAC Name : N-(2-chloro-4-fluorophenyl)-2-{3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide
  • SMILES : CC(C)c(cc1)ccc1OC(C1=NN2CC(Nc(ccc(F)c3)c3Cl)=O)=NC=CN1C2=O

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various triazole derivatives. While specific data on this compound is limited, related compounds have shown promising results against several bacterial strains. For instance:

CompoundActivityTarget Organisms
Triazole Derivative AModerateStaphylococcus aureus
Triazole Derivative BGoodEnterococcus faecalis

These findings suggest that modifications in the triazole structure can significantly influence antimicrobial efficacy .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazole derivatives have been reported to exhibit inhibitory effects on various enzymes such as cholinesterases and cyclooxygenases. For example:

EnzymeInhibitorIC50 (μM)
AChECompound X19.2
BChECompound Y13.2

The presence of halogen atoms in the structure has been linked to enhanced enzyme inhibition due to increased electron-withdrawing properties . This suggests that this compound may also exhibit similar properties.

Cytotoxicity and Therapeutic Potential

In vitro studies have assessed the cytotoxic effects of triazole derivatives on cancer cell lines. Compounds with similar structures have demonstrated varying degrees of cytotoxicity against breast cancer (MCF-7) cells:

CompoundCell LineIC50 (μM)
Compound AMCF-710.4
Compound BMCF-75.4

These results indicate that structural modifications can lead to enhanced cytotoxic effects against cancer cells . The potential therapeutic applications of this compound warrant further investigation.

Case Studies and Research Findings

Several case studies highlight the biological activity of triazole derivatives:

  • Antimicrobial Activity : A study investigated several triazole compounds for their antimicrobial properties against common pathogens. Results indicated that specific substitutions could enhance activity against Gram-positive bacteria.
    "The presence of electron-withdrawing groups significantly improved antimicrobial efficacy" .
  • Enzyme Inhibition : Another research focused on enzyme inhibition capabilities of triazoles showed that certain derivatives could inhibit acetylcholinesterase effectively.
    "Our findings suggest that modifications at the para position can lead to stronger enzyme interactions" .

Q & A

What are the recommended synthetic routes for N-(2-chloro-4-fluorophenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide?

Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolo[4,3-b]pyridazine core. Key steps include:

Heterocycle Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters to form the triazolo-pyridazine scaffold .

Sulfanyl Group Introduction : Nucleophilic substitution using propan-2-yl thiol under basic conditions (e.g., NaH in DMF) at the 6-position of the pyridazine ring .

Acetamide Coupling : Reaction of the intermediate carboxylic acid derivative (activated via EDC/HOBt) with 2-chloro-4-fluoroaniline to form the final acetamide .
Critical Parameters :

  • Use anhydrous conditions for nucleophilic substitutions to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

How should researchers characterize the molecular structure of this compound?

Level: Basic
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the aromatic protons (δ 6.8–8.2 ppm), sulfanyl-propan-2-yl group (δ 1.3–1.5 ppm for CH₃), and acetamide carbonyl (δ ~170 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the triazolo-pyridazine core .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) for absolute configuration .

How can researchers optimize the synthetic yield of this compound, considering its complex heterocyclic core?

Level: Advanced
Methodological Answer:
Optimization strategies include:

Design of Experiments (DoE) :

  • Vary parameters (temperature, solvent, catalyst) systematically to identify optimal conditions. For example, a 3² factorial design to optimize cyclocondensation temperature (80–120°C) and solvent polarity (DMF vs. THF) .

Flow Chemistry :

  • Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., thiol substitution), reducing side products .

Catalyst Screening :

  • Test Pd-catalyzed coupling for aryl halide intermediates (if applicable) to enhance regioselectivity .

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